![molecular formula C10H11ClN2 B2406874 2-Chloro-1-isopropyl-1H-benzo[d]imidazole CAS No. 3705-87-1](/img/structure/B2406874.png)
2-Chloro-1-isopropyl-1H-benzo[d]imidazole
Overview
Description
“2-Chloro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “this compound”, often involves a variety of chemical reactions . For instance, one study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Synthesis and Optimization
- Synthesis Techniques : 2-Chloro-1-isopropyl-1H-benzo[d]imidazole has been synthesized through various methods, including cyclization, N-alkylation, hydrolyzation, and chlorination. These processes have been optimized for improved yield and efficiency (Huang Jin-qing, 2009).
Anticancer Research
- Potential Anticancer Agents : Some derivatives of benzimidazole, which include this compound, have been studied for their anticancer properties. These derivatives have shown promising activity against various cancer cell lines (Z. M. Nofal et al., 2014).
Pharmacological Applications
- Receptor Agonism : Imidazole compounds, including the isopropyl-substituted variants, have been identified as potent and selective partial and full agonists of the TAAR1 receptor, with applications in treating conditions like schizophrenia (G. Galley et al., 2012).
Anti-Inflammatory and Antioxidant Research
- Anti-inflammatory and Antioxidant Properties : Certain analogs of this compound have been evaluated for their anti-inflammatory and antioxidant activities. Some compounds were found to have potent activity, surpassing standard drugs like Ibuprofen (B. Shankar et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives, including this compound, have been explored for their potential as corrosion inhibitors. Studies include the synthesis and evaluation of these compounds for protecting metal surfaces in various environments (Z. Rouifi et al., 2020).
Antimicrobial Activity
- Antimicrobial Applications : Various benzimidazole derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies focus on the effectiveness of these compounds against different bacterial strains (Journals Iosr et al., 2015).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to induce apoptosis in cancer cells .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Some imidazole derivatives have been found to induce apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-isopropyl-1H-benzo[d]imidazole. For instance, storage temperature can affect the stability of similar compounds . Additionally, the presence of a chlorine atom in the 6-position is important for biological activity .
properties
IUPAC Name |
2-chloro-1-propan-2-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVNZJBNKICAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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